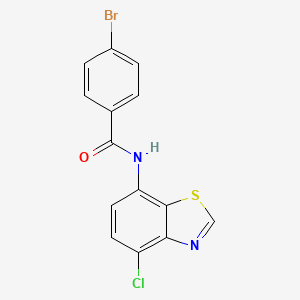![molecular formula C19H21FN2O4S B6542800 1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide CAS No. 1060370-80-0](/img/structure/B6542800.png)
1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs . The presence of the morpholinyl group might suggest potential bioactivity, as morpholine derivatives are found in a variety of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfonamides and morpholines. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, while the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis
Sulfonamides, like this compound, are typically stable under normal conditions. They can participate in a variety of chemical reactions, particularly those that involve the substitution of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Parkinson’s Disease Research
This compound has been linked to research in Parkinson’s disease (PD) . The compound is a potent inhibitor of the Leucine-rich repeat kinase 2 (LRRK2) , which has been genetically linked to PD by genome-wide association studies . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . Therefore, inhibitors of LRRK2, such as this compound, are potentially useful in the treatment of PD .
Drug Metabolism Studies
The compound has been used in studies investigating the metabolism mechanism of certain drugs . Specifically, it has been used in studies involving the CYP3A4 Cytochrome , a major enzyme that contributes extensively to human drug metabolism . Understanding the metabolism step and predicting metabolites is crucial to screen drugs in the early stage of lead development .
Antioxidant Activity Research
The compound has been involved in research related to its antioxidant activity . Reactions of this compound with various Grignard reagents in anhydrous ether produced new tertiary aminoalcohols . These can be regarded as trihexyphenidyl (cyclodol) analogs .
Prodrug Research
The compound has potential applications in prodrug research . The prodrug concept has raised considerable interest in cancer research due to its potential to overcome common problems associated with chemotherapy . For small-molecule tyrosine kinase inhibitors, which also cause severe side effects, this compound could potentially be used to develop new prodrug strategies .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-1-16(2-6-17)14-27(24,25)21-18-7-3-15(4-8-18)13-19(23)22-9-11-26-12-10-22/h1-8,21H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQCVHHVMVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542721.png)
![4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542729.png)
![2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542738.png)
![3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542745.png)
![5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542761.png)
![2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542767.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542783.png)
![N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B6542789.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)
